Cas no 832738-20-2 (2-(2,4-Difluorophenoxy)methylbenzoic Acid)

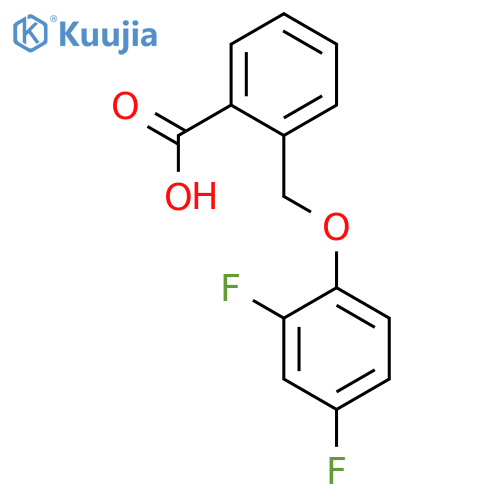

832738-20-2 structure

商品名:2-(2,4-Difluorophenoxy)methylbenzoic Acid

CAS番号:832738-20-2

MF:C14H10F2O3

メガワット:264.224211215973

MDL:MFCD04969108

CID:3058558

2-(2,4-Difluorophenoxy)methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-((2,4-Difluorophenoxy)methyl)benzoic acid

- 2-(2,4-Difluorophenoxy)methylbenzoic Acid

-

- MDL: MFCD04969108

- インチ: InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18)

- InChIKey: MLWDEZWAXRNDPR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

2-(2,4-Difluorophenoxy)methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D459320-100mg |

2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |

832738-20-2 | 100mg |

$ 95.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-250mg |

2-((2,4-Difluorophenoxy)methyl)benzoic acid |

832738-20-2 | 97% | 250mg |

¥1188.00 | 2024-07-28 | |

| Crysdot LLC | CD12027059-5g |

2-((2,4-Difluorophenoxy)methyl)benzoic acid |

832738-20-2 | 97% | 5g |

$541 | 2024-07-24 | |

| TRC | D459320-500mg |

2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |

832738-20-2 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Matrix Scientific | 030872-500mg |

2-[(2,4-Difluorophenoxy)methyl]benzoic acid |

832738-20-2 | 500mg |

$126.00 | 2023-09-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-10g |

2-((2,4-Difluorophenoxy)methyl)benzoic acid |

832738-20-2 | 97% | 10g |

¥13478.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-1g |

2-((2,4-Difluorophenoxy)methyl)benzoic acid |

832738-20-2 | 97% | 1g |

¥2527.00 | 2024-07-28 | |

| TRC | D459320-50mg |

2-[(2,4-Difluorophenoxy)methyl]benzoic Acid |

832738-20-2 | 50mg |

$ 70.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386239-5g |

2-((2,4-Difluorophenoxy)methyl)benzoic acid |

832738-20-2 | 97% | 5g |

¥9060.00 | 2024-07-28 |

2-(2,4-Difluorophenoxy)methylbenzoic Acid 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

832738-20-2 (2-(2,4-Difluorophenoxy)methylbenzoic Acid) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 249916-07-2(Borreriagenin)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量